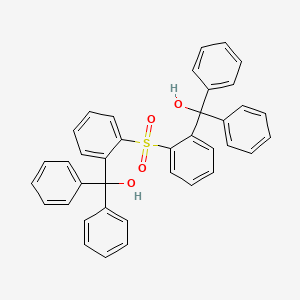![molecular formula C22H37N3O B5172128 (3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)
(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In
作用機序
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain. It has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in the regulation of cell survival and apoptosis. Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to neuronal damage.
Biochemical and Physiological Effects
MP-10 has been shown to exert a variety of biochemical and physiological effects. It has been found to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for the survival and growth of neurons. Additionally, it has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
One of the main advantages of MP-10 is its high potency and selectivity. This makes it an ideal candidate for in vitro and in vivo studies. Additionally, its relatively simple synthesis method and high purity make it a cost-effective research tool. However, one of the limitations of MP-10 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on MP-10. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory properties may be explored for the treatment of various inflammatory conditions. Finally, its potential as a research tool for the study of neuronal signaling pathways and neurotrophic factors may be further explored.
Conclusion
In conclusion, MP-10 is a synthetic compound with promising therapeutic applications in the treatment of neurological disorders. Its high potency, selectivity, and neuroprotective effects make it a valuable research tool for the study of neuronal signaling pathways and neurotrophic factors. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials.
合成法
The synthesis of MP-10 involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction between 1-(3-methylbutyl)-4-piperidone and 4-(2-phenylethyl)-1-piperazinecarboxylic acid, which results in the formation of the intermediate compound. This is followed by the reduction of the intermediate using sodium borohydride, which leads to the formation of MP-10. The purity of the final product is ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
特性
IUPAC Name |
(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-19(2)8-11-24-13-10-21(22(26)18-24)25-16-14-23(15-17-25)12-9-20-6-4-3-5-7-20/h3-7,19,21-22,26H,8-18H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTUUQUEHYIVCJ-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(C(C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1CC[C@H]([C@@H](C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)



![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)

![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)


![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)